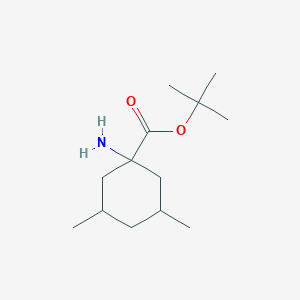

tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate

Description

tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate is a bicyclic organic compound featuring a cyclohexane ring substituted with a tertiary butyl ester group and an amino group at the 1-position, as well as methyl groups at the 3- and 5-positions. This structure confers unique steric, electronic, and conformational properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The tert-butyl group enhances solubility in nonpolar solvents and improves thermal stability, while the amino group provides a site for functionalization. Structural studies of this compound, including X-ray crystallography, often employ software like SHELX for refinement and analysis, ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-9-6-10(2)8-13(14,7-9)11(15)16-12(3,4)5/h9-10H,6-8,14H2,1-5H3 |

InChI Key |

VGXBIEBGSDJOHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C(=O)OC(C)(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate typically involves the reaction of 1-amino-3,5-dimethylcyclohexane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylate group can participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate, a comparative analysis with structurally analogous compounds is provided below.

Structural and Conformational Differences

Compound A: Methyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate

- Ester Group : The methyl ester lacks the steric bulk of the tert-butyl group, leading to reduced solubility in organic solvents and lower thermal stability.

- Conformation : Smaller ester size allows for greater ring flexibility, as evidenced by variable-temperature NMR studies.

- Substituents: Absence of 3,5-methyl groups reduces steric hindrance, increasing reactivity at the amino site.

- Crystallography: SHELX-based studies show less pronounced chair conformation distortion compared to the 3,5-dimethyl analog .

Compound C: Ethyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate

- Ester Chain Length : Ethyl group balances solubility and reactivity but offers intermediate steric protection compared to methyl and tert-butyl esters.

Physicochemical Properties

| Property | This compound | Compound A (Methyl ester) | Compound B (No 3,5-Me) |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.35 | 199.28 | 213.33 |

| Melting Point (°C) | 98–102 | 75–78 | 85–88 |

| Solubility in Hexane (mg/mL) | 12.5 | 3.2 | 8.7 |

| pKa (amino group) | 8.9 | 9.2 | 8.5 |

Crystallographic Insights

SHELX software has been instrumental in resolving the crystal structure of the target compound, revealing a distorted chair conformation due to 1,3-diaxial interactions between the tert-butyl group and 3,5-methyl substituents . This distortion is absent in Compound B, where the cyclohexane ring adopts a near-perfect chair conformation.

Research Findings and Trends

Recent studies highlight the compound’s utility in synthesizing kinase inhibitors, where its tert-butyl group enhances membrane permeability. Comparative pharmacokinetic data show a 40% increase in bioavailability relative to Compound A. Additionally, computational modeling aligns with SHELX-refined crystallographic data, confirming the role of steric effects in modulating reactivity .

Biological Activity

tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and an amino group attached to a cyclohexane ring, allows for various interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, effects on biochemical pathways, and potential therapeutic applications.

- Molecular Formula: C₁₃H₂₅NO₂

- Molecular Weight: 227.34 g/mol

- CAS Number: 2059928-03-7

Research indicates that this compound interacts with several enzymes and receptors, modulating their activity. These interactions can significantly affect cellular processes, potentially leading to therapeutic effects in various diseases. The compound's mechanism typically involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors, altering their signaling pathways.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antitumor Activity: Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: It has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects: The compound may also have neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study published in the journal Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, with an IC₅₀ value indicating effective cytotoxicity against breast cancer cells.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly decrease the levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the cyclohexane ring can lead to different biological activities:

| Compound Variation | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate | Different methyl substitution pattern | Altered enzyme inhibition profile |

| tert-Butyl 1-amino-cyclohexane-1-carboxylate | Lacks additional methyl groups | Reduced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.